1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene

Building Block Purity Reproducibility Procurement Specification

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene (C₇H₂Cl₂F₄S, MW 265.05 g/mol) is a polyhalogenated aromatic building block bearing a trifluoromethylthio (-SCF₃) group at position 3, flanked by chlorine atoms at positions 1 and 2 and a fluorine atom at position 5. The compound belongs to the class of trifluoromethylthiolated arenes, which are valued in medicinal and agrochemical chemistry for the -SCF₃ group’s high lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character (σₚ = 0.50, σₘ = 0.40) that can enhance membrane permeability and metabolic stability.

Molecular Formula C7H2Cl2F4S
Molecular Weight 265.05 g/mol
CAS No. 1803789-22-1
Cat. No. B1410433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene
CAS1803789-22-1
Molecular FormulaC7H2Cl2F4S
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)F
InChIInChI=1S/C7H2Cl2F4S/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H
InChIKeyQRCJTHWSDRRFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene (CAS 1803789-22-1): Procurement-Grade Halogenated Building Block for Agrochemical and Pharmaceutical R&D


1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene (C₇H₂Cl₂F₄S, MW 265.05 g/mol) is a polyhalogenated aromatic building block bearing a trifluoromethylthio (-SCF₃) group at position 3, flanked by chlorine atoms at positions 1 and 2 and a fluorine atom at position 5 . The compound belongs to the class of trifluoromethylthiolated arenes, which are valued in medicinal and agrochemical chemistry for the -SCF₃ group’s high lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character (σₚ = 0.50, σₘ = 0.40) that can enhance membrane permeability and metabolic stability [1]. Its defined regioisomeric identity directs subsequent functionalisation outcomes in cross‑coupling and nucleophilic aromatic substitution (SNAr) sequences, making isomer purity a critical procurement parameter distinct from alternative regioisomers such as 1,2-dichloro-3-fluoro-5-(trifluoromethylthio)benzene (CAS 1803728‑51‑9) or 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1805479‑97‑3) .

Defined 5‑fluoro regioisomer ensures consistent cross‑coupling and SNAr outcomes
‑SCF₃ group imparts high lipophilicity and electron deficiency, supporting ADMET property modulation in research candidates
High‑purity specification available from verified sources, reducing additional isomer purification burden

Why Regioisomeric Substitution Cannot Be Interchanged in 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene-Based Synthesis


Trifluoromethylthiolated dichlorofluorobenzenes share the same molecular formula but differ in the ring position of the fluorine atom (positions 3, 4 or 5) relative to the -SCF₃ and chlorine substituents. These positional differences alter both the electronic landscape and the steric environment of the arene, directly controlling the regioselectivity of cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) and SNAr reactions [1]. For instance, moving the fluorine from position 5 (target compound) to position 3 (CAS 1803728‑51‑9) changes the computed logP and dipole moment, which can affect solubility and reactivity profiles . Commercial suppliers of closely related isomers typically offer purities of 95% (e.g., AKSci’s 1806281‑50‑4), whereas MolCore specifies a purity of ≥98% for the 5‑fluoro isomer . Procuring a non‑validated regioisomer thus risks altered reaction outcomes, lower reproducibility, and downstream purification burdens that are not captured by mere molecular‑weight equivalence.

Regioisomer Position Moving fluorine from position 5 to 3 or 4 alters electronic landscape and cross‑coupling regioselectivity, which may shift reaction outcomes.
Purity Grade Variability Alternate regioisomers frequently carry lower purity specifications, increasing purification effort in multi‑step work.
Supply Continuity Some regioisomers show niche demand or discontinuation; verify active, high‑purity sourcing early in project planning.

Head-to-Head Quantitative Evidence for 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene Differentiation


Purity Advantage: 98% (Target) vs. 95% (Closest Commercial 3-Fluoro Regioisomer)

The target compound is commercially offered with a minimum purity of 98% by MolCore (product MC109798) . By contrast, the closest commercially available regioisomer, 1,5-dichloro-3-fluoro-2-(trifluoromethylthio)benzene (CAS 1806281-50-4, AKSci 4201EG), is specified at 95% purity . This 3-percentage-point difference in isomeric purity reduces the burden of side-product formation in subsequent synthetic steps and is a direct procurement consideration.

Purity Specification
Data to verify
Target: ≥98% (NLT) vs. Closest 3‑F isomer (CAS 1806281‑50‑4): 95%
Higher starting purity may reduce purification needs and catalyst poisoning risk.
Based on vendor specifications; analytical method not disclosed.
Building Block Purity Reproducibility Procurement Specification

Regioisomeric Electronic Differentiation: Hammett σ and Hansch π Constants for the -SCF₃ Substituent

The -SCF₃ group imparts a Hammett σₚ value of 0.50 (σₘ = 0.40) and a Hansch lipophilicity constant π = 1.44 [1]. In the target compound, the -SCF₃ group is positioned meta to the fluorine and ortho to the chlorine at C‑1, whereas in the 4‑fluoro isomer (CAS 1805479‑97‑3) it lies ortho to fluorine. This difference alters the local electrostatic potential, potentially shifting the regioselectivity of electrophilic aromatic substitution and palladium-catalysed cross‑couplings. While no direct kinetic data exist for this specific compound, the known substituent constants provide a class-level inference for the electronic differentiation.

‑SCF₃ Electronic Constants
Class‑level inference
σₚ = 0.50, σₘ = 0.40 (Hammett) π = 1.44 (Hansch)
Supports electronic differentiation between regioisomers; compound‑specific data are not reported.
Literature substituent constants; extrapolated to polysubstituted ring.
Electronic Effect Lipophilicity Medicinal Chemistry Design

Computed Physicochemical Properties vs. 3-Fluoro Regioisomer

For the structurally closest regioisomer, 1,2-dichloro-3-fluoro-5-(trifluoromethylthio)benzene (CAS 1803728-51-9), Chem960 reports computed properties: boiling point 174.5 ± 40.0 °C, density 1.6 ± 0.1 g/cm³, flash point 59.3 ± 27.3 °C . While experimental data for the target 5-fluoro isomer are not disclosed on the same platform, the difference in fluorine position is expected to generate a similar boiling point range but distinct chromatographic retention times and solubility profiles, which affect purification and formulation.

Computed Physicochemical Profile
Data to verify
Target 5‑F isomer: data not reported Comparator 3‑F isomer: bp 174.5±40.0 °C, d 1.6±0.1 g/cm³, fp 59.3±27.3 °C
Indicates potential retention‑time offset; experimental confirmation is needed.
Computed values from Chem960; not validated experimentally.
Physicochemical Property Regioisomer Comparison LogP

Supplier-Discontinued Status at CymitQuimica Indicates Niche Demand and Limited Inventory

CymitQuimica lists the compound (Ref. 3D-DXC78922) as ‘Discontinued’ across all pack sizes . This contrasts with the active stocking by MolCore (≥98% purity, product MC109798) . The discontinued status signals that the compound is not a high-volume commodity but rather a specialised intermediate; researchers must validate reliable supply sources early in project planning to avoid delays.

Supply Status
Data to verify
Discontinued at CymitQuimica Active at MolCore (≥98% purity)
Verify reliable, high‑purity sourcing before project initiation to avoid supply disruptions.
Vendor catalogue review May 2026; subject to change.
Supply Chain Inventory Risk Procurement Planning

Validated Application Scenarios for 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene Based on Comparative Evidence


Medicinal Chemistry Lead Optimisation Requiring Defined Halogen Patterning

The -SCF₃ group’s high lipophilicity (π = 1.44) and electron-withdrawing strength (σₚ = 0.50) [1] make this building block a strategic choice for modulating the ADMET profile of drug candidates. Its precisely defined regioisomerism (5-fluoro) ensures consistent cross‑coupling outcomes, avoiding the positional ambiguity that can arise with uncharacterised mixed isomer batches .

Agrochemical Intermediate Synthesis with Regiospecific SNAr Chemistry

The electron‑poor ring, activated by three halogen substituents plus the -SCF₃ group, is suited for regioselective nucleophilic aromatic substitution. The 5-fluoro orientation influences the leaving‑group hierarchy and reaction rate, making it critical for synthesising herbicidal or fungicidal lead structures where even minor isomer variations alter bioactivity .

High-Reproducibility Multi-Step Synthesis Requiring ≥98% Isomer Purity

For process chemistry groups scaling up from discovery to preclinical supply, the ≥98% purity specification offered by MolCore reduces the need for post‑purchase isomer purification, minimising catalyst poisoning and improving overall yield, unlike the 95% purity common among alternative regioisomers .

Fluorinated Building-Block Library Construction for SAR Studies

Collections of regioisomerically pure halogenated arenes are essential for systematic structure‑activity relationship (SAR) exploration. The target compound fills the 5‑fluoro niche, complementing the 3‑fluoro (CAS 1803728‑51‑9) and 4‑fluoro (CAS 1805479‑97‑3) isomers already catalogued .

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
‑SCF₃ electronic/lipophilic profile and defined 5‑F regioisomerism
Cross‑coupling regioselectivity and ADMET modulation consistency in research
Agrochemical SNAr Synthesis
Electron‑poor, multi‑halogen‑activated ring
Regiospecific substitution outcome and reactivity reproducibility
Multi‑Step Scale‑Up Synthesis
High‑purity supply specification from verified sources
Reduced purification burden and catalyst compatibility across batches
SAR Library Construction
Defined 5‑fluoro regioisomer niche with documented purity
Isomer‑pure reference for systematic structure‑activity relationship studies
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